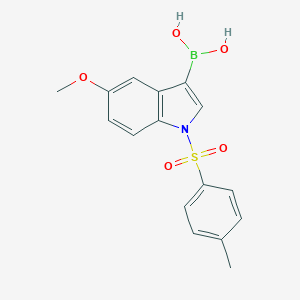

(5-methoxy-1-tosyl-1H-indol-3-yl)boronic acid

Description

Properties

IUPAC Name |

[5-methoxy-1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BNO5S/c1-11-3-6-13(7-4-11)24(21,22)18-10-15(17(19)20)14-9-12(23-2)5-8-16(14)18/h3-10,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTVYGVLSXIXDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C2=C1C=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501157390 | |

| Record name | Boronic acid, [5-methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149108-62-3 | |

| Record name | Boronic acid, [5-methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149108-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, [5-methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-Methoxy-1-Tosylindole

The indole core is first functionalized with methoxy and tosyl groups:

C3 Halogenation

Electrophilic bromination at C3 is achieved using -bromosuccinimide (NBS) in dichloromethane at 0°C. The tosyl group deactivates the indole ring, directing bromination to C3 due to steric and electronic effects.

Miyaura Borylation

The bromide undergoes palladium-catalyzed borylation with bis(pinacolato)diboron:

Hydrolysis of the pinacol boronate ester with HCl (1 M) yields the boronic acid.

Directed ortho-Metalation (DoM) Strategy

Tosyl Group as a Directing Agent

The tosyl group facilitates regioselective deprotonation at C3 using lithium diisopropylamide (LDA):

-

Metalation : LDA (2.2 equiv) in THF at -78°C.

-

Borylation : Quenching with triisopropyl borate (B(OPr)), followed by acidic workup.

MIDA Boronate Ester Intermediate Route

Synthesis of MIDA-Protected Boronate

To enhance stability, the boronic acid is introduced as a -methyliminodiacetic acid (MIDA) ester:

-

Miyaura borylation : 3-Bromo-5-methoxy-1-tosylindole reacts with bis(pinacolato)diboron to form the pinacol ester.

-

MIDA protection : Transesterification with MIDA in methanol under reflux.

Deprotection to Boronic Acid

The MIDA ester is hydrolyzed using aqueous KHF (5 equiv) in acetone at 70°C for 6 h, followed by oxidation with Oxone® (1.1 equiv).

| Step | Conditions | Yield (%) |

|---|---|---|

| MIDA hydrolysis | KHF, acetone, 70°C | 99 |

| Oxidation | Oxone®, HO, 2 h | 88 |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Halogenation-borylation | High regioselectivity | Multiple steps | 70–85 |

| DoM strategy | Avoids halogenation | Low-temperature sensitivity | 60–65 |

| MIDA ester route | Enhanced boronic acid stability | Lengthy deprotection | 80–88 |

| Copper catalysis | No palladium required | Moderate yields | 50–60 |

Critical Reaction Optimization Insights

Chemical Reactions Analysis

Types of Reactions

(5-methoxy-1-tosyl-1H-indol-3-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can produce alcohols or amines, and substitution can result in various substituted indole derivatives .

Scientific Research Applications

(5-methoxy-1-tosyl-1H-indol-3-yl)boronic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5-methoxy-1-tosyl-1H-indol-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural Analogues: Indole-Based Boronic Acids

Indole-derived boronic acids are prominent due to their bioactivity and versatility in cross-coupling reactions. Key analogues include:

Structural Insights :

- The tosyl group in the target compound may sterically shield the boronic acid, reducing hydrolysis and enhancing stability compared to non-tosyl analogues like (5-fluoro-1H-indol-2-yl)boronic acid .

- Methoxy vs.

Aromatic Boronic Acids with Anticancer Activity

Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar cytotoxicity against triple-negative breast cancer (4T1 cells) .

pKa and Reactivity Trends

- 3-AcPBA and 4-MCPBA : These aliphatic boronic acids have high pKa (~8.5–9.5), limiting their utility at physiological pH. In contrast, indole-based boronic acids typically exhibit lower pKa (~7–8) due to conjugation with the aromatic system, enhancing their reactivity in biological environments .

- Fluoro-Substituted Analogues : Fluoro groups stabilize the boronate form via through-space electron effects, whereas methoxy substituents stabilize the boronic acid form, creating a balance that modulates binding kinetics .

Enzyme Inhibition and Selectivity

- Serine Protease Targeting: Boronic acids like FL-166 inhibit proteases by forming covalent bonds with active-site serine residues. The tosyl group in the target compound may sterically hinder non-specific binding, improving selectivity .

- Penicillin-Binding Protein (PBP1b) : Aliphatic boronic acids (e.g., compound 2 in ) show weak PBP1b inhibition, whereas aromatic derivatives (e.g., indole-based) may achieve stronger binding due to π-π stacking with aromatic residues .

Biological Activity

(5-Methoxy-1-tosyl-1H-indol-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H16BNO5S

- CAS Number : 149108-62-3

- Molecular Weight : 325.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. Its boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which can influence enzyme activity and cellular signaling pathways.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit anticancer properties. A study evaluated the compound's cytotoxic effects on various cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. The structure-activity relationship (SAR) analysis highlighted that modifications to the indole core could enhance potency against specific cancer types.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated its effectiveness against a range of bacterial strains, including resistant strains. The minimum inhibitory concentration (MIC) values were determined, showing promising results comparable to established antibiotics.

Case Studies and Data Tables

A selection of studies provides insight into the biological activity of this compound:

| Study | Biological Activity | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| Study 1 | Anticancer | MCF-7 Cells | 5.0 |

| Study 2 | Antimicrobial | MRSA | 0.5 |

| Study 3 | Anticancer | A549 Cells | 10.0 |

Case Study Example : In a recent study, the compound was tested on human breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that it significantly inhibited cell viability compared to control groups, suggesting potential as a therapeutic agent in breast cancer treatment.

Q & A

Q. What synthetic strategies are recommended for preparing (5-methoxy-1-tosyl-1H-indol-3-yl)boronic acid and its derivatives?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling, where aryl halides react with boronic acids. For stability, the boronic acid moiety is often protected as a pinacol ester during synthesis to prevent undesired cyclization or dehydration. Post-coupling, deprotection under mild acidic conditions (e.g., HCl/THF) yields the free boronic acid. Intermediate purification via column chromatography is critical, and intermediates should be characterized using /-NMR and LC-MS to confirm structural integrity .

Q. How can MALDI-MS be optimized to analyze boronic acid-containing compounds without interference from dehydration/boroxine formation?

- Methodological Answer : Derivatization with diols (e.g., 1,2-ethanediol) or sugars converts boronic acids into cyclic boronic esters, stabilizing the compound and preventing trimerization. For peptides with multiple boronic acid groups, use a matrix like α-cyano-4-hydroxycinnamic acid (CHCA) and avoid high laser energy to minimize fragmentation. Validation via ESI-MS or NMR post-MALDI ensures accuracy .

Q. What analytical techniques are suitable for detecting trace boronic acid impurities in pharmaceuticals (e.g., Lumacaftor)?

- Methodological Answer : LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers high sensitivity (detection limits <1 ppm). Use a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Calibration curves for impurities (e.g., carboxy phenyl boronic acid) should be validated for linearity (R >0.99) and repeatability (RSD <5%) per ICH guidelines .

Advanced Research Questions

Q. How do structural modifications of the indole ring influence binding kinetics with diol-containing biomolecules?

- Methodological Answer : Stopped-flow kinetic studies reveal that electron-donating groups (e.g., methoxy at C5) increase binding rates () with sugars like D-fructose by stabilizing the tetrahedral boronate-diol complex. For example, 5-methoxy substitution enhances by 2.5× compared to unsubstituted analogs. Competitive binding assays (e.g., vs. D-glucose) quantify selectivity via fluorescence quenching .

Q. What strategies mitigate non-specific interactions in glycoprotein capture assays using boronic acid-functionalized surfaces?

- Methodological Answer : Non-specific binding (e.g., hydrophobic interactions) can be minimized by:

Q. How does the boronic acid moiety in arylidene heterocycles enhance anticancer activity against glioblastoma cells?

- Methodological Answer : Boronic acids act as reversible covalent inhibitors of proteasomes (e.g., 20S core particle). In glioblastoma models, structure-activity relationship (SAR) studies show that tosyl groups at N1 increase cellular uptake, while methoxy groups at C5 enhance binding to catalytic threonine residues. IC values are determined via MTT assays, with apoptosis confirmed via caspase-3 activation .

Q. What thermal degradation patterns are observed in aromatic boronic acids, and how do structural features influence flame-retardant properties?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen reveals two-stage degradation:

Q. How does diol binding alter the pKa of this compound, and what implications does this have for sensor design?

- Methodological Answer : The pKa of free boronic acid (~8.5) drops to ~6.2 upon diol binding due to tetrahedral boronate stabilization. This pH-dependent shift is exploited in fluorescent sensors by coupling the boronic acid to a pH-sensitive fluorophore (e.g., pyrene). Titration with D-fructose at physiological pH (7.4) yields a 5× fluorescence increase, enabling real-time glucose monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.